Rivoglitazone hydrochloride

Description

Propriétés

Numéro CAS |

299176-11-7 |

|---|---|

Formule moléculaire |

C20H20ClN3O4S |

Poids moléculaire |

433.9 g/mol |

Nom IUPAC |

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C20H19N3O4S.ClH/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17;/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25);1H |

Clé InChI |

LKKAMJRUPIIUTC-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CI-1037; CI 1037; CI1037; CS-011; CS011; CS011; DE-101; R-119702; Rivo; Rivoglitazone HCl; Rivoglitazone hydrochloride. |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Rivoglitazone Hydrochloride: A Potent PPAR-γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone (B70887) hydrochloride is a third-generation thiazolidinedione (TZD) that acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] As a member of the glitazone class of antidiabetic agents, it enhances insulin (B600854) sensitivity and has been investigated for the treatment of type 2 diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of Rivoglitazone hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. The information is intended to support researchers and professionals in the field of drug development and metabolic disease.

Introduction

This compound is a thiazolidinedione derivative identified as a highly potent and selective PPAR-γ agonist.[2] PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[4] Activation of PPAR-γ by agonists like Rivoglitazone modulates the transcription of a suite of genes involved in insulin signaling, adipogenesis, and inflammation, ultimately leading to improved insulin sensitivity.[5] Developed by Daiichi Sankyo, Rivoglitazone has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety profile.[3][6]

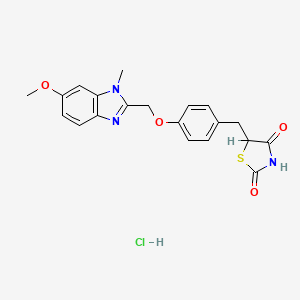

Chemical Structure

-

IUPAC Name: (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione hydrochloride

-

Molecular Formula: C₂₀H₁₉N₃O₄S · HCl

-

Molecular Weight: 433.91 g/mol

Mechanism of Action: PPAR-γ Agonism

Rivoglitazone's therapeutic effects are primarily mediated through its high-affinity binding to and activation of PPAR-γ.[2] Upon binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[4]

The activation of PPAR-γ by Rivoglitazone initiates a cascade of downstream effects, including:

-

Enhanced Insulin Sensitivity: Increased expression of genes involved in insulin signaling pathways.

-

Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids.

-

Modulation of Adipokines: Regulation of the secretion of adipokines, such as adiponectin, which has insulin-sensitizing and anti-inflammatory properties.

-

Anti-inflammatory Effects: Transrepression of pro-inflammatory genes.

The crystal structure of Rivoglitazone bound to the PPAR-γ ligand-binding domain reveals a unique hydrogen bond network, contributing to its high potency.[7]

Quantitative Preclinical and Clinical Data

Preclinical Data

Rivoglitazone has demonstrated potent antidiabetic effects in various preclinical models.[2]

Table 1: In Vitro Potency and Selectivity of Rivoglitazone

| Parameter | Species | Value | Comparison | Reference |

| PPAR-γ Activation | Human | More potent | Rosiglitazone, Pioglitazone (B448) | [2] |

| Selectivity | Human | ~445-fold | Over PPAR-α and PPAR-δ | [8] |

Table 2: In Vivo Efficacy of Rivoglitazone in Diabetic Animal Models

| Animal Model | Treatment Duration | Dose | Key Findings | Reference |

| ZDF Rats | 14 days | ED₅₀: 0.19 mg/kg | Potent glucose-lowering effect | [2] |

| db/db Mice | 14 days | Not specified | Potent antidiabetic effects | [2] |

Clinical Data

Clinical trials have evaluated the efficacy and safety of Rivoglitazone in patients with type 2 diabetes.

Table 3: Summary of Clinical Trial Results for Rivoglitazone

| Study Identifier | Treatment Duration | Dosage (mg/day) | Change in HbA1c (%) | Key Lipid Changes | Adverse Events | Reference |

| NCT00143520 | 26 weeks | 1.0 | -0.4 | Improved HDL | Peripheral edema, weight gain | [9] |

| 1.5 | -0.7 | Improved HDL | Peripheral edema, weight gain | [9] | ||

| NCT00575874 | 12 weeks | 0.5 | -0.11 | - | Not detailed | [10] |

| 1.0 | -0.22 | Increased HDL | Drug-related edema | [10] | ||

| 1.5 | -0.17 | Decreased Triglycerides | Drug-related edema | [10] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize PPAR-γ agonists like Rivoglitazone. These are based on standard methodologies in the field.

PPAR-γ Competitive Binding Assay

Objective: To determine the binding affinity of Rivoglitazone for the PPAR-γ ligand-binding domain (LBD).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled known PPAR-γ ligand for binding to the PPAR-γ LBD.

Materials:

-

Recombinant human PPAR-γ LBD

-

Radiolabeled ligand (e.g., [³H]-Rosiglitazone) or fluorescent ligand

-

Test compound (Rivoglitazone)

-

Scintillation fluid or fluorescence polarization reader

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

96-well filter plates

Procedure:

-

Prepare a series of dilutions of Rivoglitazone in the assay buffer.

-

In a 96-well plate, add a fixed concentration of radiolabeled ligand and recombinant PPAR-γ LBD to each well.

-

Add the different concentrations of Rivoglitazone to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.

-

Separate the bound from the free radioligand by vacuum filtration through the filter plate.

-

Wash the filters with ice-cold assay buffer.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of Rivoglitazone and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based PPAR-γ Transactivation Assay

Objective: To measure the functional potency of Rivoglitazone in activating PPAR-γ-mediated gene transcription.

Principle: A reporter gene (e.g., luciferase) under the control of a PPRE is introduced into a suitable cell line that also expresses PPAR-γ. The activation of PPAR-γ by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Mammalian cell line (e.g., HEK293, CV-1)

-

Expression vector for human PPAR-γ

-

Reporter plasmid containing a PPRE-driven luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Rivoglitazone

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of Rivoglitazone or a vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

-

Plot the dose-response curve and determine the EC₅₀ value for Rivoglitazone.

In Vivo Efficacy Study in a Diabetic Animal Model (ZDF Rats)

Objective: To evaluate the glucose-lowering and lipid-modulating effects of Rivoglitazone in a relevant animal model of type 2 diabetes.

Principle: Zucker Diabetic Fatty (ZDF) rats are a genetic model of obesity, insulin resistance, and type 2 diabetes. The efficacy of an antidiabetic agent can be assessed by monitoring key metabolic parameters following treatment.

Materials:

-

Male ZDF rats (e.g., 8-10 weeks old)

-

Rivoglitazone

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Blood glucose meter and strips

-

Equipment for blood collection (e.g., tail vein sampling)

-

ELISA kits for insulin and lipid analysis

Procedure:

-

Acclimatize the animals for at least one week.

-

Randomize the animals into treatment groups (vehicle control and different doses of Rivoglitazone).

-

Administer Rivoglitazone or vehicle orally once daily for a specified period (e.g., 14 days).

-

Monitor body weight and food intake regularly.

-

Measure fasting blood glucose levels at baseline and at regular intervals throughout the study.

-

At the end of the study, collect blood samples for the analysis of plasma insulin, triglycerides, and other relevant biomarkers.

-

Perform statistical analysis to compare the treatment groups with the control group.

Conclusion

This compound is a potent and selective PPAR-γ agonist with demonstrated efficacy in improving glycemic control and lipid profiles in both preclinical models and clinical trials. Its mechanism of action through the PPAR-γ signaling pathway is well-established. This technical guide provides a summary of the key data and representative experimental protocols to aid researchers in the further study and development of this and similar compounds for the treatment of metabolic diseases.

References

- 1. Model-based development of a PPARgamma agonist, rivoglitazone, to aid dose selection and optimize clinical trial designs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent antidiabetic effects of rivoglitazone, a novel peroxisome proliferator-activated receptor-gamma agonist, in obese diabetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of pioglitazone on peroxisome proliferator-activated receptor-gamma target genes related to lipid storage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, metabolism, and disposition of rivoglitazone, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray crystal structure of rivoglitazone bound to PPARγ and PPAR subtype selectivity of TZDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of Novel Thiazolidinedione Rivoglitazone in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A 26-week, placebo- and pioglitazone-controlled monotherapy study of rivoglitazone in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomized-controlled trial to investigate the effects of rivoglitazone, a novel PPAR gamma agonist on glucose-lipid control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Synthesis of Rivoglitazone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone hydrochloride is a potent thiazolidinedione (TZD) class of antidiabetic agent. This document provides an in-depth technical overview of its chemical structure and a plausible, detailed synthetic route to obtain the hydrochloride salt. The synthesis involves a multi-step process encompassing the construction of a substituted benzimidazole (B57391) moiety, followed by its coupling to a phenyl-thiazolidinedione backbone. This guide presents detailed, step-by-step experimental protocols for each reaction, supported by quantitative data where available from analogous chemical transformations. The complete synthetic pathway is also visualized for enhanced clarity.

Chemical Structure of this compound

Rivoglitazone is chemically designated as (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione.[1] The hydrochloride salt is formed by the reaction of the basic nitrogen atom in the benzimidazole ring with hydrochloric acid.

Table 1: Chemical and Physical Properties of Rivoglitazone

| Property | Value | Reference(s) |

| IUPAC Name | 5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [2] |

| Molecular Formula | C20H19N3O4S | [1] |

| Molar Mass | 397.45 g·mol−1 | [1] |

| CAS Number | 185428-18-6 | [1] |

Plausible Synthesis of this compound

The synthesis of this compound can be logically approached through a convergent strategy. This involves the independent synthesis of two key intermediates: the benzimidazole core, specifically 2-(chloromethyl)-6-methoxy-1-methyl-1H-benzo[d]imidazole, and the phenyl-thiazolidinedione moiety, 4-hydroxybenzaldehyde (B117250) which is then elaborated. These intermediates are then coupled via a Williamson ether synthesis, followed by a Knoevenagel condensation, reduction, and final salt formation.

Synthesis of the Benzimidazole Intermediate

The construction of the substituted benzimidazole core is a critical phase of the overall synthesis.

Step 1: Synthesis of 4-Methoxy-2-nitroaniline (B140478)

4-Methoxyaniline is first acetylated to protect the amino group, then nitrated, and finally hydrolyzed to yield 4-methoxy-2-nitroaniline.[3]

Step 2: Methylation of 4-Methoxy-2-nitroaniline

The amino group of 4-methoxy-2-nitroaniline is methylated to introduce the N-methyl group of the benzimidazole ring.

-

Experimental Protocol: To a solution of 4-methoxy-2-nitroaniline (1.68 g, 10 mmol) in 20 mL of dimethylformamide (DMF), sodium hydride (NaH) (480 mg of a 60% dispersion in mineral oil, 12 mmol) is added, leading to an exothermic reaction and hydrogen gas evolution. After 15 minutes, methyl iodide (MeI) (1.2 mL, 20 mmol) is added. The reaction is stirred for 30 minutes and then poured into a brine and sodium bicarbonate solution, causing the precipitation of a bright orange solid. The solid is filtered, washed with water, and dried under reduced pressure to yield 4-methoxy-N-methyl-2-nitroaniline.[4]

Step 3: Reduction of the Nitro Group

The nitro group of 4-methoxy-N-methyl-2-nitroaniline is reduced to an amino group to form N1-methyl-4-methoxybenzene-1,2-diamine. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.[5]

Step 4: Cyclization to form the Benzimidazole Ring

The resulting diamine is then cyclized with a suitable C1 synthon to form the benzimidazole ring. For the synthesis of the required (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, glycolic acid can be used.

-

Experimental Protocol (Analogous): A mixture of the o-phenylenediamine (B120857) derivative and glycolic acid is heated, often in the presence of an acid catalyst like polyphosphoric acid, to facilitate the condensation and cyclization to form the 2-hydroxymethylbenzimidazole derivative.[6]

Step 5: Chlorination of the Hydroxymethyl Group

The hydroxyl group of the resulting benzimidazole methanol (B129727) is converted to a chlorine atom to create a reactive electrophile for the subsequent coupling reaction.

-

Experimental Protocol (Analogous): The (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) in an inert solvent to yield 2-(chloromethyl)-6-methoxy-1-methyl-1H-benzo[d]imidazole.

Synthesis of the Thiazolidinedione Moiety and Coupling

Step 6: Williamson Ether Synthesis

The synthesized benzimidazole chloride is coupled with 4-hydroxybenzaldehyde via a Williamson ether synthesis to form 4-((6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzaldehyde.

-

Experimental Protocol: An alkoxide is first formed by reacting 4-hydroxybenzaldehyde with a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. The 2-(chloromethyl)-6-methoxy-1-methyl-1H-benzo[d]imidazole is then added to the reaction mixture, which is heated to facilitate the SN2 reaction, forming the desired ether.[7]

Step 7: Knoevenagel Condensation

The resulting aldehyde is then condensed with thiazolidine-2,4-dione (TZD) in a Knoevenagel condensation to form the benzylidene intermediate.

-

Experimental Protocol: A mixture of 4-((6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzaldehyde and thiazolidine-2,4-dione is refluxed in a solvent like toluene (B28343) or ethanol (B145695) in the presence of a catalytic amount of a weak base such as piperidine (B6355638) or pyrrolidine.[8][9] A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product. The product, 5-({4-[(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy]benzylidene})thiazolidine-2,4-dione, often precipitates from the reaction mixture upon cooling.

Table 2: Yields for Analogous Knoevenagel Condensation Reactions

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | 85 | [4] |

| 4-Hydroxybenzaldehyde | Piperidine | Ethanol | 91 | [4] |

Step 8: Reduction of the Benzylidene Double Bond

The exocyclic double bond of the benzylidene intermediate is reduced to a single bond to yield Rivoglitazone.

-

Experimental Protocol: Catalytic hydrogenation is a common method for this reduction. The benzylidene intermediate is dissolved in a suitable solvent like dioxane or a mixture of ethanol and tetrahydrofuran (B95107) and hydrogenated in the presence of a catalyst, such as 10% Palladium on carbon (Pd/C), under hydrogen pressure.[10]

Step 9: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt of Rivoglitazone.

-

Experimental Protocol: Rivoglitazone free base is dissolved in a suitable solvent like methanol or ethanol. A solution of hydrochloric acid in an alcohol (e.g., methanolic HCl) is then added to the solution of the free base. The this compound salt typically precipitates out of the solution and can be collected by filtration and dried.[11]

Synthesis Pathway Diagram

Caption: Plausible synthetic pathway for this compound.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for this compound, based on established chemical principles and analogous reactions reported in the literature. The presented experimental protocols provide a solid foundation for researchers and drug development professionals working on the synthesis of this and related thiazolidinedione compounds. Further optimization of each step would be necessary to achieve industrial-scale production with high yields and purity.

References

- 1. Rivoglitazone - Wikipedia [en.wikipedia.org]

- 2. Rivoglitazone | C20H19N3O4S | CID 3055168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 4. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]

- 5. Methyl 2-nitro-p-tolyl ether | 119-10-8 | Benchchem [benchchem.com]

- 6. (6-Methyl-1H-benzimidazol-2-yl)methanol synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. 5-(4-Hydroxy-3-methoxybenzyl)-1,3-thiazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]

The Genesis of a Potent Insulin Sensitizer: Discovery and Preclinical Development of Rivoglitazone Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rivoglitazone hydrochloride is a member of the thiazolidinedione (TZD) class of oral antihyperglycemic agents, distinguished by its high potency and selectivity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Developed by Daiichi Sankyo, Rivoglitazone emerged from research efforts to identify novel insulin (B600854) sensitizers for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the discovery and preclinical development of Rivoglitazone, with a focus on its pharmacological mechanism of action, key preclinical studies, and the experimental methodologies employed in its evaluation.

Discovery and Synthesis

While the specific details of the initial discovery program by Daiichi Sankyo are proprietary, the development of Rivoglitazone followed the established principles of thiazolidinedione synthesis. The general synthetic approach for 2,4-thiazolidinedione (B21345) derivatives involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione, followed by the reduction of the resulting 5-ylidene derivative. The core structure of Rivoglitazone, (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione, reflects a sophisticated molecular design aimed at optimizing potency and selectivity for the PPARγ receptor.

Mechanism of Action: A Potent PPARγ Agonist

Rivoglitazone's therapeutic effects are mediated through its potent and selective agonism of PPARγ, a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages.

The PPARγ Signaling Pathway

Upon binding to Rivoglitazone, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, such as PPARγ coactivator-1α (PGC-1α). This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPARγ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

Preclinical Pharmacology

The preclinical development of Rivoglitazone involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Studies

Luciferase Reporter Gene Assay: The potency and selectivity of Rivoglitazone for PPARγ were assessed using luciferase reporter gene assays.[1] In this assay, cells are transfected with a plasmid containing a luciferase reporter gene under the control of a PPRE. The cells are also engineered to express the ligand-binding domain of human PPARγ. The binding of an agonist to PPARγ activates the transcription of the luciferase gene, and the resulting light emission is measured. The potency of the compound is determined by its half-maximal effective concentration (EC50).

Experimental Protocol: PPARγ Luciferase Reporter Gene Assay

-

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are transiently co-transfected with an expression plasmid for the human PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain and a luciferase reporter plasmid containing a GAL4 upstream activation sequence.

-

Compound Treatment: After 24 hours, the cells are treated with varying concentrations of Rivoglitazone, a positive control (e.g., Rosiglitazone), or a vehicle control (DMSO).

-

Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. The fold activation is calculated relative to the vehicle control, and EC50 values are determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Studies

The antidiabetic effects of Rivoglitazone were evaluated in well-established animal models of obesity and type 2 diabetes, namely the Zucker diabetic fatty (ZDF) rat and the db/db mouse.[2]

Zucker Diabetic Fatty (ZDF) Rat Studies: ZDF rats are a genetic model of obesity, insulin resistance, and type 2 diabetes.

db/db Mouse Studies: db/db mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance.

Experimental Protocol: In Vivo Efficacy Studies in ZDF Rats and db/db Mice

-

Animal Models: Male Zucker diabetic fatty (ZDF) rats or db/db mice are used. Age-matched lean littermates serve as controls.

-

Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week before the start of the experiment.

-

Drug Administration: Rivoglitazone is administered orally once daily for a specified period (e.g., 14 days).[2] A vehicle control group and a positive control group (e.g., Pioglitazone or Rosiglitazone) are included.

-

Monitoring: Body weight and food and water intake are monitored regularly.

-

Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for the measurement of plasma glucose, triglycerides, and insulin levels.

-

Data Analysis: The effects of Rivoglitazone on the measured parameters are compared to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA). The dose-dependent effects are evaluated to determine the effective dose (ED50).

Preclinical Efficacy Data

Preclinical studies demonstrated the potent antidiabetic effects of Rivoglitazone.

| Parameter | Animal Model | Rivoglitazone Effect | Comparison with other TZDs | Reference |

| PPARγ Activation (in vitro) | Luciferase Reporter Assay | Potent activation | More potent than Rosiglitazone and Pioglitazone | [2] |

| Plasma Glucose | ZDF rats | Dose-dependent decrease | Much more potent than Pioglitazone and Rosiglitazone | [2] |

| Plasma Triglycerides | ZDF rats | Dose-dependent decrease | Potent reduction | [2] |

| Insulin Resistance | Zucker fatty rats | Ameliorated | - | [2] |

| Antidiabetic Effects | db/db mice | Potent | - | [2] |

Table 1: Summary of Preclinical Efficacy Data for Rivoglitazone

Conclusion

The preclinical development of this compound established it as a highly potent and selective PPARγ agonist with significant antidiabetic efficacy in established animal models of type 2 diabetes. The in vitro and in vivo studies provided a strong foundation for its progression into clinical trials. The data generated during this phase highlighted its potential as a best-in-class thiazolidinedione for the management of hyperglycemia and insulin resistance. This comprehensive preclinical evaluation was crucial in defining the pharmacological profile of Rivoglitazone and justifying its further investigation in human subjects.

References

The Journey of Rivoglitazone Hydrochloride Through the Body: A Preclinical Perspective

An In-depth Technical Guide on the Pharmacokinetics and Disposition of Rivoglitazone Hydrochloride in Animal Models

For researchers, scientists, and drug development professionals, understanding the preclinical pharmacokinetics and disposition of a drug candidate is paramount. This whitepaper provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist, in key animal models. The data presented herein, summarized from pivotal preclinical studies, offers a foundational understanding for further translational research and clinical development.

Pharmacokinetic Profile: A Tale of Two Species

The pharmacokinetic properties of Rivoglitazone have been primarily characterized in male F344/DuCrlCrlj rats and cynomolgus monkeys, revealing a generally favorable profile with high bioavailability and moderate half-life.[1]

Key Pharmacokinetic Parameters

Quantitative analysis of Rivoglitazone's plasma concentrations following intravenous and oral administration has yielded the following key parameters, which are crucial for predicting its behavior in biological systems.

| Parameter | Rat (male F344/DuCrlCrlj) | Monkey (cynomolgus) |

| Total Body Clearance (CL) | 0.329 - 0.333 mL/min/kg | 0.310 - 0.371 mL/min/kg |

| Volume of Distribution (Vd) | 0.125 - 0.131 L/kg | 0.138 - 0.166 L/kg |

| Plasma Half-Life (t½) | 4.55 - 4.84 hours | 6.21 - 6.79 hours |

| Oral Bioavailability (F) | > 95% | > 76.1% |

| Data sourced from Uchiyama et al., 2011.[1] |

The data indicates that Rivoglitazone exhibits low clearance and a small volume of distribution in both species.[1][2] Notably, the oral bioavailability is high, suggesting efficient absorption from the gastrointestinal tract.[1][2] Furthermore, the exposure to Rivoglitazone increases in a dose-proportional manner.[1][2]

A study on the stereoselectivity of Rivoglitazone revealed significant differences between rats and monkeys. In rats, high stereoselectivity was observed in chiral inversion clearance, metabolic clearance, and volume of distribution. However, these stereoselective differences were low in monkeys.[3] This highlights the importance of considering species differences in chiral pharmacokinetics.

Experimental Protocols: The Method Behind the Metrics

The reliable determination of pharmacokinetic parameters is underpinned by rigorous experimental design and execution. The following sections detail the methodologies employed in the preclinical evaluation of Rivoglitazone.

Animal Models and Dosing

-

Rat Studies : Male F344/DuCrlCrlj rats were utilized.[1]

-

Monkey Studies : Male cynomolgus monkeys were the chosen model.[1]

-

Administration : For pharmacokinetic studies, Rivoglitazone was administered both intravenously and orally.[3] To investigate metabolism and disposition, [¹⁴C]-labeled Rivoglitazone was used.[1]

The following diagram illustrates a generalized workflow for a typical preclinical pharmacokinetic study.

Bioanalytical Methods

The quantification of Rivoglitazone and its metabolites in biological matrices is a critical step. While specific details of the analytical methods can vary, a common approach involves:

-

Sample Preparation : Protein precipitation or liquid-liquid extraction to isolate the analytes from plasma, urine, or homogenized tissues.

-

Chromatographic Separation : Use of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the parent drug from its metabolites.

-

Detection : Tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of the analytes.

Disposition: Where Does It Go?

The disposition of a drug encompasses its distribution throughout the body and its ultimate elimination through metabolism and excretion.

Distribution

The low volume of distribution observed in both rats and monkeys suggests that Rivoglitazone primarily resides in the systemic circulation rather than extensively distributing into tissues.[1]

Metabolism: A Complex Transformation

Metabolism is the primary route of clearance for Rivoglitazone, as indicated by the low levels of unchanged drug excreted in urine and bile.[1] In vitro studies using liver microsomes from rats, monkeys, and humans have been instrumental in elucidating the metabolic pathways.[2][4]

A total of 20 metabolites (M1-M20) have been identified, and five primary metabolic pathways have been proposed.[1]

O-demethylation is the predominant metabolic pathway in both rats and monkeys.[1] However, species-specific differences were noted, with N-demethylation and thiazolidinedione (TZD) ring hydroxylation observed only in monkeys.[1] Another interesting observation is the non-enzymatic hydrolysis of the N-glucuronide metabolite (M13) to the TZD ring-opened N-glucuronide (M9), with this conversion being more significant in monkeys than in rats.[1]

In terms of circulating metabolites, the parent compound, Rivoglitazone, is the main component in the plasma of both species. In rats, O-demethyl-O-sulfate (M11) is the major metabolite, whereas in monkeys, numerous minor metabolites are observed.[1]

Excretion: The Final Exit

The route of excretion for Rivoglitazone and its metabolites also shows species-dependent variations. Following administration of radiolabeled Rivoglitazone:

-

In rats , the radioactivity was primarily excreted in the feces.[1]

-

In monkeys , the radioactivity was excreted in both urine and feces in approximately equal proportions.[1]

This difference in excretion routes likely reflects the variations in metabolic profiles between the two species.

Conclusion

The preclinical pharmacokinetic and disposition studies of this compound in rats and monkeys have provided a solid foundation for its development. The compound demonstrates high oral bioavailability and is cleared primarily through metabolism. While O-demethylation is the major metabolic pathway in both species, notable differences in other metabolic routes and the subsequent excretion profiles exist. These findings underscore the importance of multi-species preclinical evaluation to understand the potential pharmacokinetic variability that may be encountered in humans. The detailed data and methodologies presented in this guide offer valuable insights for researchers and scientists engaged in the ongoing development and characterization of novel therapeutic agents.

References

- 1. Pharmacokinetics, metabolism, and disposition of rivoglitazone, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselectivity in pharmacokinetics of rivoglitazone, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys: model-based pharmacokinetic analysis and in vitro-in vivo extrapolation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Stereoselectivity and Chiral Inversion of Rivoglitazone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone (B70887), a potent thiazolidinedione (TZD) class peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is administered as a racemic mixture of its R- and S-enantiomers. The stereochemistry of rivoglitazone plays a crucial role in its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the stereoselectivity and chiral inversion of rivoglitazone hydrochloride, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows. The significant stereoselectivity observed in its pharmacokinetics, particularly the process of chiral inversion, underscores the importance of stereospecific analysis in the development and clinical application of this antidiabetic agent.

Introduction

Rivoglitazone is a chiral drug possessing a single stereocenter at the C5 position of the thiazolidinedione ring, leading to the existence of two enantiomers: (R)-rivoglitazone and (S)-rivoglitazone. As with many chiral drugs, these enantiomers can exhibit different pharmacological and toxicological properties due to their differential interactions with the chiral environment of the body, including enzymes and receptors. A key characteristic of rivoglitazone's pharmacokinetics is the in vivo chiral inversion, the process by which one enantiomer is converted into its antipode. This phenomenon, along with stereoselective metabolism and distribution, significantly influences the overall disposition of the drug.

Stereoselective Pharmacokinetics

Studies in preclinical animal models, particularly rats and monkeys, have demonstrated marked stereoselectivity in the pharmacokinetics of rivoglitazone. This is evident in the processes of metabolic clearance, volume of distribution, and most notably, chiral inversion clearance.

Quantitative Data Summary

The stereoselective pharmacokinetic parameters of rivoglitazone have been quantified in rats and monkeys, revealing significant interspecies differences. The data from these studies are summarized in the tables below.

Table 1: Stereoselectivity in Rivoglitazone Pharmacokinetic Parameters in Rats and Monkeys[1]

| Parameter | Species | R/S Ratio | Implication |

| Chiral Inversion Clearance | Rat | 7.92 | High stereoselectivity in the conversion between enantiomers. |

| Monkey | 1.73 | Lower stereoselectivity in chiral inversion compared to rats. | |

| Metabolic Clearance | Rat | 5.78 | The R-enantiomer is metabolized at a significantly higher rate than the S-enantiomer. |

| Monkey | 1.31 | Lower stereoselectivity in metabolism compared to rats. | |

| Volume of Distribution | Rat | 4.04 | The R-enantiomer has a larger volume of distribution. |

| Monkey | 1.06 | Minimal stereoselectivity in tissue distribution. |

Table 2: Stereoselectivity in Metabolic Clearance in In Vitro Systems[1]

| System | Species | R/S Ratio | Observation |

| Liver Microsomes | Rat | 5.78 | High stereoselectivity in metabolic clearance, consistent with in vivo data. |

| Monkey | 0.774 | Low stereoselectivity observed in vitro. |

Note: R/S ratios represent the clearance or volume of distribution of the R-enantiomer divided by that of the S-enantiomer.

Chiral Inversion

Chiral inversion is a critical aspect of rivoglitazone's pharmacokinetics. In vitro incubation studies using plasma have confirmed the occurrence of this phenomenon. The stereoselectivity in the plasma unbound fraction of the drug is considered a primary determinant of the overall stereoselectivity observed in its pharmacokinetics[1].

Logical Relationship of Chiral Inversion and Pharmacokinetics

The interplay between administration of a single enantiomer, its chiral inversion to the other enantiomer, and their respective metabolic clearances dictates the overall plasma concentration profiles of both R- and S-rivoglitazone.

Figure 1. Interconversion and clearance pathways of rivoglitazone enantiomers.

Metabolic Pathways

Rivoglitazone undergoes extensive metabolism through several primary pathways. These metabolic routes contribute to the overall clearance of the drug and can also exhibit stereoselectivity. The major metabolic transformations identified include oxidation and glucuronidation.

References

Cellular Targets of Rivoglitazone Hydrochloride Beyond PPAR-gamma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the non-PPAR-gamma cellular targets of Rivoglitazone hydrochloride is limited in publicly available literature. This guide provides a comprehensive overview of the known off-target effects of other thiazolidinediones (TZDs), primarily rosiglitazone (B1679542) and pioglitazone (B448), to infer the probable non-PPAR-gamma targets and affected signaling pathways of Rivoglitazone. All data and pathways presented should be considered as probable and require direct experimental validation for Rivoglitazone.

Introduction

This compound is a potent thiazolidinedione (TZD) and a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma). While its primary therapeutic effects in type 2 diabetes are mediated through PPAR-gamma activation, a growing body of evidence for other TZDs suggests a range of "off-target" effects that are independent of PPAR-gamma. Understanding these non-canonical targets and pathways is crucial for a comprehensive safety and efficacy profile of Rivoglitazone and for exploring its potential in other therapeutic areas. This technical guide summarizes the current understanding of non-PPAR-gamma targets of TZDs, presenting quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate further research into Rivoglitazone.

Potential Non-PPAR-gamma Cellular Targets and Pathways

Based on studies of rosiglitazone and pioglitazone, the potential non-PPAR-gamma targets of Rivoglitazone can be broadly categorized into mitochondrial proteins and components of key cellular signaling pathways.

Mitochondrial Targets

Thiazolidinediones have been shown to directly interact with and modulate the function of mitochondrial proteins, impacting cellular respiration and metabolism. Comparative studies have revealed differential effects between rosiglitazone and pioglitazone on mitochondrial respiration[1].

Quantitative Data on TZD Effects on Mitochondrial Function:

| Thiazolidinedione | Target/Process | Effect | Cell/Tissue Type | Quantitative Value | Reference |

| Rosiglitazone | Mitochondrial Respiration | Decrease | Skeletal Muscle (T2DM patients) | - | [1] |

| Pioglitazone | Mitochondrial Respiration | Increase | Skeletal Muscle (T2DM patients) | - | [1] |

| Rosiglitazone | Mitochondrial Complex I Activity | Inhibition | Isolated rat liver mitochondria | - | [2] |

| Pioglitazone | Mitochondrial Complex I Activity | Inhibition | Isolated rat liver mitochondria | - | [2] |

| Troglitazone | Mitochondrial Complex I Activity | Inhibition | Isolated rat liver mitochondria | - | [2] |

| Rosiglitazone | Mitochondrial H2O2 production | No significant change | Mouse hearts | - | [3] |

| Pioglitazone | Mitochondrial H2O2 production | - | - | - | - |

Experimental Protocol: Measurement of Mitochondrial Respiration in Intact Cells

A common method to assess mitochondrial function is by measuring the oxygen consumption rate (OCR) using extracellular flux analysis (e.g., Seahorse XF Analyzer).

-

Cell Culture: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

-

Drug Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a CO2-free incubator at 37°C.

-

Extracellular Flux Analysis: Load the microplate into the Seahorse XF Analyzer. Perform a sequential injection of mitochondrial stressors to measure key parameters of mitochondrial respiration:

-

Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

-

FCCP (a protonophore): To measure maximal respiration.

-

Rotenone/antimycin A (Complex I and III inhibitors): To measure non-mitochondrial respiration.

-

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental Workflow for Mitochondrial Respiration Assay

Caption: Workflow for assessing mitochondrial respiration using extracellular flux analysis.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Several studies have demonstrated that TZDs can modulate the MAPK signaling pathway in a PPAR-gamma-independent manner[4]. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.

Signaling Pathway Diagram: TZD-mediated MAPK Activation

Caption: Inferred PPAR-gamma-independent activation of the MAPK/ERK pathway by Rivoglitazone.

Experimental Protocol: Western Blot Analysis of ERK Phosphorylation

-

Cell Culture and Treatment: Culture appropriate cells (e.g., 3T3-L1 preadipocytes, M1 cortical collecting duct cells) and treat with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Wnt/β-catenin Signaling Pathway

Thiazolidinediones have been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for development, tissue homeostasis, and tumorigenesis. Evidence suggests that TZDs can inhibit this pathway through multiple mechanisms[5][6].

Signaling Pathway Diagram: TZD-mediated Inhibition of Wnt/β-catenin Signaling

Caption: Inferred inhibitory effects of Rivoglitazone on the Wnt/β-catenin signaling pathway.

Experimental Protocol: Luciferase Reporter Assay for TCF/LEF Activity

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites). Also, co-transfect a Renilla luciferase plasmid for normalization.

-

Drug Treatment: After transfection, treat the cells with Wnt3a conditioned medium (to activate the pathway) in the presence or absence of varying concentrations of this compound.

-

Luciferase Assay: After the treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the TCF/LEF reporter activity in Rivoglitazone-treated cells to that in vehicle-treated cells.

Proteomic Approaches to Identify Novel Targets

Chemical proteomics is a powerful tool to identify the direct binding partners of a small molecule like Rivoglitazone in an unbiased, proteome-wide manner[7][8].

Experimental Workflow for Target Identification using Affinity Chromatography-Mass Spectrometry

Caption: General workflow for identifying protein targets of Rivoglitazone using chemical proteomics.

Quantitative Proteomic Data for Rosiglitazone-Treated Adipocytes:

A proteomic analysis of rosiglitazone-treated 3T3-L1 adipocytes identified several proteins that were significantly up- or downregulated[9]. These represent potential non-PPAR-gamma targets.

| Protein | Regulation | Fold Change | Potential Function | Reference |

| Adenomatosis polyposis coli 2 (APC2) | Upregulated | >1.5 | Cell division, attachment, and movement | [9] |

| Eukaryotic translation initiation factor 5A-1 (eIF5A) | Upregulated | >1.5 | Apoptosis and cell division | [9] |

Conclusion and Future Directions

While this compound is a potent PPAR-gamma agonist, this technical guide highlights the strong probability of its interaction with multiple cellular targets beyond PPAR-gamma, based on extensive research on other TZDs. The potential for Rivoglitazone to modulate mitochondrial function and key signaling pathways such as MAPK and Wnt/β-catenin warrants direct investigation.

Future research should focus on:

-

Direct Target Identification: Employing unbiased chemical proteomics approaches, such as affinity purification-mass spectrometry, specifically with Rivoglitazone to identify its direct binding partners in various cell types.

-

Quantitative Binding Assays: Performing in vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to determine the binding affinities of Rivoglitazone to putative non-PPAR-gamma targets.

-

Functional Validation: Conducting cell-based and in vivo studies to validate the functional consequences of Rivoglitazone's interaction with these identified off-targets.

-

Comparative Studies: Directly comparing the off-target profiles of Rivoglitazone, rosiglitazone, and pioglitazone to understand the structure-activity relationships that govern these non-canonical effects.

A thorough understanding of the complete cellular target landscape of this compound will be instrumental in optimizing its therapeutic use and exploring new clinical applications.

References

- 1. Opposite effects of pioglitazone and rosiglitazone on mitochondrial respiration in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Thiazolidinediones downregulate Wnt/beta-catenin signaling via multiple mechanisms in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Molecular Docking of Rivoglitazone Hydrochloride with PPAR-γ

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking analysis of Rivoglitazone (B70887) hydrochloride with its target, the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). It details the underlying signaling pathway, a step-by-step experimental protocol for in-silico docking, and an analysis of the binding interactions.

Introduction: PPAR-γ as a Therapeutic Target

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] It is a primary regulator of adipocyte differentiation, fatty acid storage, and glucose metabolism.[1][3][4] The activation of PPAR-γ improves insulin (B600854) sensitivity, making it a crucial therapeutic target for type 2 diabetes mellitus.[5]

Thiazolidinediones (TZDs), including Rivoglitazone, Rosiglitazone, and Pioglitazone, are a class of synthetic agonists for PPAR-γ.[5][6] They bind to the ligand-binding domain (LBD) of PPAR-γ, inducing a conformational change that modulates the expression of genes involved in glucose and lipid homeostasis.[5][7] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein, playing a key role in rational drug design.[8][9] This guide focuses on the specific interactions between Rivoglitazone and PPAR-γ.

The PPAR-γ Signaling Pathway

PPARs form heterodimers with Retinoid X Receptors (RXRs), and these complexes then bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1][2] Upon ligand binding, such as by Rivoglitazone, the PPAR-γ/RXR heterodimer undergoes a conformational change that facilitates the recruitment of co-activator proteins. This complex initiates the transcription of genes that regulate glucose uptake, lipid metabolism, and inflammation, ultimately leading to enhanced insulin sensitivity.[3][10]

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a generalized yet detailed workflow for performing a molecular docking study of Rivoglitazone with PPAR-γ using common bioinformatics tools like AutoDock, PyRx, and UCSF Chimera.[8]

3.1. Protein Preparation

-

Structure Retrieval : Obtain the 3D crystal structure of the PPAR-γ ligand-binding domain. A commonly used structure is PDB ID: 2PRG.[11] The X-ray crystal structure of Rivoglitazone bound to PPAR-γ has also been determined and provides the most accurate model for this specific interaction.[6]

-

Cleaning the Structure : Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[4][12][13]

-

Protonation and Charge Assignment : Add polar hydrogen atoms to the protein structure. Assign partial atomic charges, such as Kollman charges, which are essential for calculating electrostatic interactions.[14][15]

-

File Conversion : Save the prepared protein structure in the PDBQT file format, which is required by AutoDock and includes atomic charges and atom-type definitions.[13]

3.2. Ligand Preparation

-

Structure Retrieval : Obtain the 3D structure of Rivoglitazone hydrochloride. This can be done by downloading from a chemical database like PubChem or by drawing it using chemical sketch software.

-

Energy Minimization : Perform energy minimization on the ligand structure using a suitable force field to obtain a stable, low-energy conformation.

-

Torsion Tree Definition : Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation, which is crucial for finding the optimal binding pose.

-

File Conversion : Convert the prepared ligand structure to the PDBQT file format.

3.3. Docking Simulation

-

Grid Box Generation : Define a 3D grid box that encompasses the active site of PPAR-γ. The dimensions and center of this box are critical; it should be large enough to allow the ligand to move freely but focused enough on the binding pocket to ensure computational efficiency.[12] The coordinates can be determined based on the position of a known co-crystallized ligand.

-

Algorithm Selection : Choose a docking algorithm. The Lamarckian Genetic Algorithm (LGA) is a widely used and effective method available in AutoDock.[15][16]

-

Parameter Setting : Configure the docking parameters, including the number of docking runs, population size, and the maximum number of energy evaluations.[15] A higher number of runs increases the probability of finding the lowest-energy binding mode.

-

Execution : Run the docking simulation. The software will systematically explore different conformations of Rivoglitazone within the defined grid box, scoring each pose based on a calculated binding free energy.

Results and Analysis

The output of a docking simulation is a series of possible binding poses for the ligand, each with a corresponding binding affinity score.

4.1. Quantitative Docking Data

The binding affinity represents the predicted free energy of binding, with more negative values indicating a stronger interaction. While specific docking scores for Rivoglitazone can vary based on the software and parameters used, it is known to be the most potent TZD.[6] For comparison, docking studies of other compounds with PPAR-γ have reported a range of binding energies.[9][16]

| Ligand | Docking Score / Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Reference |

| Rivoglitazone | Potent; more extensive contacts than Rosiglitazone | - | [6] |

| Rosiglitazone | - | 49.40 nM | [17] |

| Compound 4b | -4.64 | - | [9] |

| VSP-51 | - | 8.06 nM | [17] |

Note: Direct docking scores for Rivoglitazone are not consistently published across general literature; its high potency is confirmed through crystallographic and clinical data.[6][18] The table provides comparative values to contextualize potency.

4.2. Analysis of Binding Interactions

The analysis of the top-ranked docking pose reveals the specific molecular interactions that stabilize the ligand in the PPAR-γ active site. The crystal structure of the Rivoglitazone-PPAR-γ complex shows that Rivoglitazone establishes a unique hydrogen bond network and makes more extensive contacts with key regions of the receptor compared to Rosiglitazone.[6]

Key interacting residues in the PPAR-γ active site typically include those that can form hydrogen bonds and hydrophobic interactions.

| Interaction Type | Interacting Amino Acid Residues in PPAR-γ |

| Hydrogen Bonds | Ser289, His323, His449, Tyr473[4][7][16] |

| Hydrophobic Interactions | Ile326, Arg288[16] |

| Unique Rivoglitazone Contacts | More extensive contacts with helix 3 and the β-sheet region[6] |

The thiazolidinedione headgroup of TZDs typically forms hydrogen bonds with residues Ser289, His323, His449, and Tyr473 in the AF-2 helix, which is crucial for receptor activation.[4][7] Rivoglitazone's distinct interaction profile, particularly its extensive contacts, is believed to contribute to its high potency as a PPAR-γ agonist.[6]

Conclusion

Molecular docking studies provide critical insights into the binding mechanism of this compound with the PPAR-γ receptor. The established protocols allow for a detailed examination of the binding affinity and the specific amino acid interactions that drive this molecular recognition. Analysis reveals that Rivoglitazone forms a stable complex within the ligand-binding domain of PPAR-γ, stabilized by a network of hydrogen bonds and hydrophobic contacts. Its unique and extensive interactions with the receptor, as confirmed by X-ray crystallography, underpin its status as a highly potent TZD for the treatment of type 2 diabetes.[6] This in-silico approach continues to be an invaluable tool for the development and optimization of next-generation PPAR-γ modulators.

References

- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystal structure of rivoglitazone bound to PPARγ and PPAR subtype selectivity of TZDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Docking - An easy protocol [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Identification of a novel selective PPARγ ligand with a unique binding mode and improved therapeutic profile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Model-based development of a PPARgamma agonist, rivoglitazone, to aid dose selection and optimize clinical trial designs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Investigating Insulin Resistance in Animal Models

Note on Rivoglitazone Hydrochloride: The premise of using this compound to induce insulin (B600854) resistance is incorrect. Rivoglitazone is a member of the thiazolidinedione (TZD) class of drugs and functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] The primary and well-documented effect of PPARγ agonists is to increase insulin sensitivity and reduce insulin resistance.[2][3] They are developed as anti-diabetic agents to treat the symptoms of metabolic syndrome, not to cause them.[4][5]

Therefore, these application notes provide protocols for established, scientifically-validated methods to induce insulin resistance in animal models. Subsequently, a protocol is provided for using this compound in its correct therapeutic context: to ameliorate or reverse the induced insulin-resistant state.

Application Notes

Introduction to Insulin Resistance Models

Insulin resistance is a pathological condition where cells in the body become less responsive to the hormone insulin, leading to impaired glucose uptake and utilization. It is a hallmark of Type 2 Diabetes and metabolic syndrome. To study the mechanisms of insulin resistance and evaluate potential therapeutics, researchers rely on animal models that mimic the human condition. Common methods for inducing insulin resistance include genetic modification (e.g., db/db mice, Zucker fatty rats), long-term high-fat or high-fructose diets, and pharmacological intervention with agents like glucocorticoids.[3][6]

Mechanism of Action: Rivoglitazone as an Insulin Sensitizer

Rivoglitazone and other thiazolidinediones act as insulin sensitizers by activating PPARγ, a nuclear receptor highly expressed in adipose tissue, with lower expression in skeletal muscle and the liver.[7]

-

Activation: Rivoglitazone binds to and activates PPARγ.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[8]

-

Gene Transcription: This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[8]

-

Metabolic Effects: This binding regulates the transcription of numerous genes involved in glucose and lipid metabolism. Key effects include:

-

Promoting adipocyte differentiation and fatty acid uptake into adipose tissue, thus reducing circulating free fatty acids which can contribute to insulin resistance in other tissues.[9]

-

Increasing the expression of genes that enhance insulin signaling, such as GLUT4.[10]

-

Modulating the secretion of adipokines, for example, increasing the production of insulin-sensitizing adiponectin.[11]

-

The net result of these actions is a significant improvement in whole-body insulin sensitivity and a reduction in plasma glucose levels.[1][7]

Caption: Signaling pathway of Rivoglitazone as a PPARγ agonist.

Experimental Workflow for Studying Insulin Resistance

A typical research workflow involves an induction phase to create the disease model, followed by a treatment phase to test the therapeutic agent.

Caption: General experimental workflow for inducing and treating insulin resistance.

Experimental Protocols

Protocol 1: Induction of Insulin Resistance with High-Fat Diet (HFD) in Mice

This protocol describes the use of a high-fat diet to induce obesity, hyperglycemia, and insulin resistance in mice, a model that closely mimics the development of metabolic syndrome in humans.[3][12]

1.1. Materials:

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Diets:

-

Control Diet: Standard chow (e.g., 10% kcal from fat).

-

High-Fat Diet (HFD): Purified diet with 45% or 60% kcal derived from fat (typically lard or milk fat).[3]

-

-

Equipment: Animal caging, metabolic cages (optional), glucometer, insulin, glucose solution (for tolerance tests), blood collection tubes (e.g., EDTA-coated capillaries).

1.2. Methodology:

-

Acclimatization: House mice under standard conditions (12h light/dark cycle, 22±2°C) for 1-2 weeks with free access to standard chow and water.

-

Baseline Measurement: Record body weight and baseline fasting blood glucose.

-

Diet Induction: Randomly assign mice to either the Control Diet or HFD group. Provide ad libitum access to the respective diets and water for 8-16 weeks.[12]

-

Monitoring: Monitor body weight and food intake weekly.

-

Confirmation of Insulin Resistance (at end of induction period):

-

Oral Glucose Tolerance Test (OGTT): Fast mice overnight (approx. 16 hours).[13] Administer a 2 g/kg body weight bolus of glucose via oral gavage. Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.[13][14] HFD-fed mice will exhibit significantly higher and more sustained glucose levels compared to controls.

-

Insulin Tolerance Test (ITT): Fast mice for 4-6 hours. Administer human insulin (0.75 U/kg body weight) via intraperitoneal (i.p.) injection.[13] Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection. HFD-fed mice will show a much smaller reduction in blood glucose, indicating insulin insensitivity.[13]

-

Protocol 2: Induction of Insulin Resistance with Dexamethasone (B1670325) in Rats

This protocol uses the synthetic glucocorticoid dexamethasone to induce a rapid state of insulin resistance, useful for short-term studies.[8][15]

2.1. Materials:

-

Animals: Male Wistar rats, 90-120 days old.

-

Reagents: Dexamethasone, sterile saline (0.9% NaCl).

-

Equipment: Syringes for i.p. injection, glucometer, insulin, glucose solution.

2.2. Methodology:

-

Acclimatization: Acclimatize rats for at least one week.

-

Induction: For 5-7 consecutive days, administer dexamethasone at a dose of 1 mg/kg body weight via i.p. injection.[9][15] The control group receives an equivalent volume of sterile saline. Doses up to 8 mg/kg for 6 days can be used to induce maximum insulin resistance.[16]

-

Confirmation of Insulin Resistance:

-

Measure fasting blood glucose and insulin levels on the final day of treatment. Dexamethasone-treated rats will exhibit significant hyperglycemia and hyperinsulinemia.[15][16]

-

Perform an ITT as described in Protocol 1.2.5 (adjusting insulin dose for rats, typically 0.5-1.0 U/kg). Dexamethasone-treated rats will show impaired glucose clearance.[6]

-

Protocol 3: Amelioration of Insulin Resistance with Rivoglitazone

This protocol describes the use of Rivoglitazone (or a similar TZD like Pioglitazone (B448), for which more protocol data is available) to treat animals in which insulin resistance has already been established.

3.1. Materials:

-

Animals: Insulin-resistant mice or rats from Protocol 1 or 2.

-

Therapeutic Agent: this compound or Pioglitazone.

-

Vehicle: 0.5% methylcellulose (B11928114) or carboxymethyl cellulose (B213188) (CMC) in water.

3.2. Methodology:

-

Model Induction: Induce insulin resistance using HFD or dexamethasone as described above.

-

Group Allocation: Following confirmation of insulin resistance, randomize animals into at least two groups:

-

Vehicle Control: Insulin-resistant animals receiving the vehicle.

-

Treatment Group: Insulin-resistant animals receiving Rivoglitazone.

-

A healthy, non-insulin-resistant control group should also be maintained for comparison.

-

-

Drug Administration:

-

Administer Rivoglitazone daily via oral gavage. A typical effective dose for TZDs in rodent models ranges from 3 to 30 mg/kg/day.[1][2][17] For example, a study in Zucker fatty rats used pioglitazone at 20 mg/kg/day for 4 weeks.[18]

-

The treatment duration is typically 2 to 4 weeks to observe significant improvements in metabolic parameters.[1][2]

-

-

Endpoint Analysis:

-

At the end of the treatment period, repeat the OGTT and ITT as described previously.

-

Collect terminal blood samples for analysis of plasma glucose, insulin, triglycerides, and free fatty acids.

-

Harvest tissues (liver, skeletal muscle, adipose tissue) for further analysis (e.g., gene expression, histology, protein analysis).

-

Data Presentation

Table 1: Expected Outcomes of High-Fat Diet-Induced Insulin Resistance in Mice (12 weeks)

| Parameter | Control Group (Chow) | High-Fat Diet (HFD) Group |

| Body Weight (g) | 28 ± 2 | 45 ± 4 |

| Fasting Blood Glucose (mg/dL) | 90 ± 10 | 140 ± 20 |

| Fasting Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 2.5 ± 0.8 |

| OGTT AUC (mg/dL * min) | 18,000 ± 2,000 | 40,000 ± 5,000 |

Values are representative and may vary based on specific study conditions.

Table 2: Expected Outcomes of Dexamethasone-Induced Insulin Resistance in Rats (7 days)

| Parameter | Control Group (Saline) | Dexamethasone (1 mg/kg) Group |

| Fasting Blood Glucose (mg/dL) | 100 ± 8 | 180 ± 25 |

| Fasting Plasma Insulin (ng/mL) | 1.0 ± 0.3 | 4.0 ± 1.2 |

| Glucose Clearance (Kitt %/min) | 4.5 ± 0.5 | 2.0 ± 0.4 |

Values are representative and based on published data.[6][15]

Table 3: Expected Therapeutic Effects of Rivoglitazone in HFD-Fed Mice (4-week treatment)

| Parameter | HFD + Vehicle | HFD + Rivoglitazone (10 mg/kg) |

| Fasting Blood Glucose (mg/dL) | 145 ± 20 | 105 ± 15 |

| Fasting Plasma Insulin (ng/mL) | 2.6 ± 0.7 | 1.1 ± 0.4 |

| Plasma Triglycerides (mg/dL) | 150 ± 30 | 90 ± 20 |

| OGTT AUC (mg/dL * min) | 41,000 ± 5,000 | 25,000 ± 3,500 |

Values are predictive based on the known effects of potent PPARγ agonists in similar models.[1]

References

- 1. Pioglitazone treatment restores in vivo muscle oxidative capacity in a rat model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pioglitazone is effective for multiple phenotyepes of the Zucker fa/fa rat with polycystc ovary morphology and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor T-1095 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral pioglitazone administration increases food intake through ghrelin-independent pathway in Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Low-dose dexamethasone in the rat: a model to study insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans | MDPI [mdpi.com]

- 12. High‐fat diet in a mouse insulin‐resistant model induces widespread rewiring of the phosphotyrosine signaling network | Molecular Systems Biology [link.springer.com]

- 13. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. rjdnmd.org [rjdnmd.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Pioglitazone improves superoxide dismutase mediated vascular reactivity in the obese Zucker rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantification of Rivoglitazone Hydrochloride in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rivoglitazone, a member of the thiazolidinedione class of drugs, is an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Its therapeutic potential in managing type 2 diabetes mellitus necessitates robust and reliable bioanalytical methods for its quantification in biological matrices. This document provides detailed protocols for the determination of Rivoglitazone hydrochloride in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The methodologies presented are based on established and validated techniques for analogous compounds within the same therapeutic class, such as pioglitazone (B448) and rosiglitazone (B1679542).

Quantitative Data Summary

The following tables summarize the typical validation parameters for the analytical methods described. These values are representative of the performance expected from these methods.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 2.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] |

| Accuracy | 93.33% to 102.7%[1] |

| Precision (%CV) | Intra-day: 3.8% to 9.2%; Inter-day: 4.8% to 9.6%[1] |

| Recovery | > 90% |

| Specificity | No interference from endogenous plasma components |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |

| Accuracy | Intra-day: 93.39% - 97.68%; Inter-day: 95.89% - 98.78%[2] |

| Precision (%CV) | Intra-day: 7.55% - 9.87%; Inter-day: 6.09% - 8.12%[2] |

| Recovery | > 85% |

| Matrix Effect | Minimal to no significant matrix effect observed |

Experimental Protocols

Protocol 1: HPLC-UV Method

This method is suitable for routine analysis and studies where high sensitivity is not a primary requirement.

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS): Rosiglitazone

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate

-

Glacial acetic acid

-

Human plasma (drug-free)

-

Water (deionized or HPLC grade)

2. Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1]

-

Data acquisition and processing software

3. Sample Preparation (Protein Precipitation):

-

Pipette 500 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Rosiglitazone, 10 µg/mL).

-

Vortex for 30 seconds.

-

Add 1 mL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject 20 µL into the HPLC system.

4. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile, 0.1 M ammonium acetate, and glacial acetic acid (25:25:1 v/v/v)[1]

-

Flow Rate: 1.2 mL/min[1]

-

Column Temperature: Ambient

-

Detection Wavelength: 269 nm[1]

-

Injection Volume: 20 µL

Protocol 2: LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low detection limits.

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS): Pioglitazone-d4 or a structurally similar compound.

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Water (LC-MS grade)